molecular formula C20H25N5O2S B13826387 2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine

2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13826387
M. Wt: 399.5 g/mol
InChI Key: NJIPBCQALUJMCE-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolo[4,5-d]pyrimidine core, a morpholine ring, and a methylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine involves multiple steps, starting with the preparation of the oxazolo[4,5-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-methylphenyl and methylsulfanyl groups typically requires selective substitution reactions under controlled conditions. The morpholine ring is then incorporated through nucleophilic substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazolo[4,5-d]pyrimidine core can be reduced under specific conditions to modify its electronic properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other oxazolo[4,5-d]pyrimidine derivatives, which may have different substituents on the aromatic ring or variations in the heterocyclic core These compounds can be compared based on their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-methylphenyl)-5-methylsulfanyl-N-(2-morpholin-4-ylpropyl)-[1,3]oxazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C20H25N5O2S/c1-13-4-6-15(7-5-13)19-22-18-16(27-19)17(23-20(24-18)28-3)21-12-14(2)25-8-10-26-11-9-25/h4-7,14H,8-12H2,1-3H3,(H,21,23,24)

InChI Key

NJIPBCQALUJMCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C(=NC(=N3)SC)NCC(C)N4CCOCC4

Origin of Product

United States

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